molecular formula C30H50O B12764182 Dammaradienol CAS No. 52914-32-6

Dammaradienol

Cat. No.: B12764182
CAS No.: 52914-32-6
M. Wt: 426.7 g/mol
InChI Key: WZAMDSBJONFHAO-WJQSYXMBSA-N
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Description

Dammaradienol (CAS 52914-32-6), with the molecular formula C30H50O and a molecular weight of 426.73 g/mol, is a triterpenoid compound belonging to the class of prenol lipids . This compound serves as a significant precursor in the biosynthesis of valuable natural products. Recent scientific advances have demonstrated the successful de novo biosynthesis of this compound in engineered Saccharomyces cerevisiae , achieving high titers and establishing it as a foundational building block for polyene-type ginsenosides, which are noted for their potent pharmacological activities . Beyond its application in synthetic biology, this compound is also of historical and archaeological interest, having been identified as a chemical marker for dammar oil in the analysis of ancient Egyptian mummification balms . Researchers can utilize this high-purity compound for studies in metabolic engineering, natural product chemistry, and the investigation of triterpenoid biosynthesis pathways. Its physical and chemical properties, such as a topological polar surface area of 20.2 Ų and low water solubility, are well-characterized . Predicted ADMET properties suggest high gastrointestinal absorption and blood-brain barrier penetration, which can inform in vitro and in silico research models . This product is labeled "For Research Use Only." It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52914-32-6

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-26,31H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,26+,28+,29-,30-/m1/s1

InChI Key

WZAMDSBJONFHAO-WJQSYXMBSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)C

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Dammaradienol

Botanical Sources and Distribution within Plant Families

Dammaradienol has been identified in a range of plant families, most notably in the Dipterocarpaceae and Asteraceae families.

The Dipterocarpaceae family, which comprises mainly large tropical forest trees, is a primary source of this compound. wikipedia.orgbgci.orgresearchgate.net Trees belonging to genera such as Shorea and Hopea are well-known producers of resins that contain this compound. wikipedia.orgmfa.org These trees are predominantly found in Southeast Asia, with a significant diversity in Borneo. wikipedia.orgbgci.org The resin from these trees, commonly known as dammar, is a complex mixture of triterpenes and their oxidation products, with this compound being a notable constituent. wikipedia.org

Within the Asteraceae family, the genus Artemisia has also been identified as a source of this compound. Specifically, a this compound synthase, the enzyme responsible for its production, has been discovered in Artemisia argyi (Chinese mugwort). nih.gov The genus Artemisia is widely distributed across all continents except Antarctica and is known for producing a rich array of secondary metabolites, including terpenoids. nih.gov For instance, Artemisia annua is the source of the antimalarial compound artemisinin, a sesquiterpene lactone. nih.govmdpi.com

The following table summarizes the key botanical sources of this compound.

Table 1: Botanical Sources of this compound
Family Genus Species Example Common Name
Dipterocarpaceae Shorea Shorea javanica Meranti
Dipterocarpaceae Hopea Hopea odorata Thingan
Asteraceae Artemisia Artemisia argyi Chinese Mugwort

Identification in Natural Resins and Exudates

This compound is a principal component of dammar resin . ut.ee This natural resin is obtained by tapping trees from the Dipterocarpaceae family in regions like India and Southeast Asia. wikipedia.org The resin varies in color from clear to pale yellow and is composed of a mixture of triterpenoids and their oxidation products. wikipedia.org Fresh dammar gum primarily consists of compounds like hydroxydammarenone, dammarenolic acid, and this compound. wikipedia.orgut.ee

Plant roots also release a variety of compounds into the surrounding soil, known as root exudates . unimi.itnih.govnih.gov These exudates contain a complex mixture of primary and secondary metabolites, including terpenoids. semanticscholar.org While the specific presence of this compound in the root exudates of all its source plants is not extensively documented, the general process of root exudation provides a potential pathway for its release into the rhizosphere. unimi.itmdpi.com The composition of these exudates can change based on the plant's developmental stage. nih.gov

Microbial and Other Biological Systems as Potential Sources

While the primary identified sources of this compound are botanical, the biosynthesis of this compound has been achieved in microbial systems through metabolic engineering. Researchers have successfully engineered Saccharomyces cerevisiae (a species of yeast) for the de novo biosynthesis of this compound. nih.gov By introducing the this compound synthase gene from Artemisia argyi into a high-yielding squalene (B77637) yeast strain, they were able to produce significant titers of this compound. nih.gov This demonstrates that microbial systems can be potent production platforms for this triterpenoid (B12794562), although they are not natural sources in the wild. There is currently limited information on the natural occurrence of this compound in un-engineered microbial or other non-plant biological systems.

Speculated Biosynthetic Origins and Ecological Roles in Source Organisms

Biosynthetic Origins:

This compound, like other triterpenoids, originates from the isoprenoid biosynthesis pathway. mdpi.comnih.gov The biosynthesis of plant sterols and triterpenoids can be divided into three main stages: the mevalonate (B85504) pathway, the polymerization of isopentenyl pyrophosphate (IPP), and the post-squalene pathway. nih.gov The precursor for triterpenoids is 2,3-oxidosqualene (B107256). In plants, the cyclization of 2,3-oxidosqualene is a critical branching point. An enzyme known as this compound synthase catalyzes the specific cyclization of 2,3-oxidosqualene to form the dammarane (B1241002) skeleton of this compound. nih.gov This process is distinct from the cyclization that leads to cycloartenol, the precursor for most plant sterols. nih.gov

Ecological Roles:

The ecological roles of this compound are inferred from the general functions of triterpenoids and other secondary metabolites in plants. These compounds are not involved in primary metabolic processes like growth and photosynthesis but play crucial roles in the plant's interaction with its environment. mdpi.commdpi.com

One of the primary speculated roles is in plant defense . mdpi.com Triterpenoids can act as deterrents against herbivores and pathogens. nih.gov The production of resin, rich in compounds like this compound, by trees in the Dipterocarpaceae family is a known defense mechanism against insect attacks and microbial infections. mfa.org When the tree's bark is injured, the resin is exuded, sealing the wound and creating a chemical barrier.

Additionally, secondary metabolites released through root exudates can influence the soil environment and microbial communities in the rhizosphere. semanticscholar.org These compounds can have allelopathic effects, inhibiting the growth of competing plants, or they can attract beneficial microbes. unimi.it Terpenoids are among the specialized molecules in root exudates that mediate these complex belowground interactions. semanticscholar.org Therefore, it is plausible that this compound contributes to shaping the rhizosphere microbiome and protecting the plant from soil-borne pathogens and competitors.

The following table summarizes the speculated ecological roles of this compound.

Table 2: Speculated Ecological Roles of this compound
Ecological Role Mechanism of Action
Defense against Herbivores and Pathogens Acts as a chemical barrier in resin, deterring feeding and inhibiting microbial growth.
Allelopathy May inhibit the germination and growth of competing plant species when released into the soil.
Rhizosphere Modification Influences the composition and activity of soil microbial communities, potentially favoring beneficial microorganisms.

Biosynthesis and Metabolic Engineering of Dammaradienol

Elucidation of Enzymatic Pathways for Dammaradienol Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that begins with simple precursors and culminates in the formation of its complex cyclic structure. This pathway is a branch of the broader terpenoid biosynthesis pathway.

Role of Oxidosqualene Cyclases (OSCs) in this compound Formation

The cyclization of 2,3-oxidosqualene (B107256) is the committed step in the biosynthesis of this compound and other triterpenoids. researchgate.net This critical reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. mdpi.comresearchgate.net These enzymes facilitate a series of complex reactions including protonation, cyclization, rearrangement, and deprotonation of the linear 2,3-oxidosqualene substrate to produce a diverse array of cyclic triterpene skeletons. researchgate.netmdpi.com

Specifically, dammarenediol-II synthase is the dedicated OSC responsible for the formation of the dammarane (B1241002) skeleton from 2,3-oxidosqualene. researchgate.net This enzyme guides the cyclization of 2,3-oxidosqualene through a "chair-chair-chair" conformation to form the dammarenyl cation, which then leads to this compound. mdpi.com The identification and characterization of OSC genes, such as AarOSC20433 from Artemisia argyi, have been crucial for understanding and engineering this compound biosynthesis. nih.gov The functional elucidation of these enzymes is often achieved through heterologous expression in microbial hosts like yeast. researchgate.net

Enzyme ClassSpecific Enzyme ExampleSource OrganismFunction
Oxidosqualene Cyclase (OSC)Dammarenediol-II synthasePanax ginsengCatalyzes the cyclization of 2,3-oxidosqualene to form the dammarane skeleton. researchgate.net
Oxidosqualene Cyclase (OSC)AarOSC20433Artemisia argyiA this compound synthase identified for its role in producing the precursor for polyene-type ginsenosides (B1230088). nih.gov

Precursor Metabolites and Their Metabolic Flux (e.g., Squalene (B77637), 2,3-Oxidosqualene)

The biosynthesis of this compound relies on the availability of key precursor metabolites, primarily squalene and its epoxidized form, (3S)-2,3-oxidosqualene. medchemexpress.comwikipedia.org These precursors are synthesized via the mevalonate (B85504) (MVA) pathway. researchgate.netmdpi.com

Precursor MetaboliteSynthesizing Enzyme(s)PathwayRole in this compound Biosynthesis
SqualeneSqualene SynthaseMevalonate (MVA) PathwayDirect precursor to 2,3-oxidosqualene. researchgate.net
2,3-OxidosqualeneSqualene EpoxidaseMevalonate (MVA) PathwayThe acyclic substrate that is cyclized by dammarenediol-II synthase to form this compound. researchgate.netwikipedia.org

Downstream Enzymatic Modifications and Their Catalysts (e.g., Cytochrome P450, Glycosyltransferases)

Following the formation of the basic this compound skeleton, a series of downstream enzymatic modifications occur to produce the vast diversity of dammarane-type ginsenosides. These modifications are primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (CYPs or P450s) and UDP-dependent glycosyltransferases (UGTs).

Cytochrome P450s are a versatile family of enzymes that introduce hydroxyl groups at various positions on the this compound scaffold. researchgate.netnih.govmdpi.com This hydroxylation is a crucial step that creates attachment points for subsequent glycosylation and contributes to the structural and functional diversity of the final ginsenoside products. researchgate.net These reactions are complex and often require a reductase partner for electron transfer. nih.govnih.gov

Glycosyltransferases are responsible for attaching sugar moieties to the hydroxylated this compound aglycone. researchgate.netnih.gov UGTs utilize activated sugar donors, such as UDP-glucose, to form glycosidic bonds, leading to the synthesis of various ginsenosides with different sugar chains attached. researchgate.netmdpi.com The specificity of these UGTs for both the aglycone substrate and the sugar donor plays a pivotal role in determining the final ginsenoside profile. nih.gov

Heterologous Biosynthesis of this compound in Microbial Cell Factories (e.g., Saccharomyces cerevisiae)

The low abundance of this compound and its derivatives in plants has driven the development of microbial cell factories for their sustainable and scalable production. nih.gov The yeast Saccharomyces cerevisiae is a widely used chassis organism for this purpose due to its well-characterized genetics, robustness, and ease of engineering. nih.govnih.gov

Strategies for Chassis Strain Engineering and Optimization

The successful heterologous production of this compound in S. cerevisiae requires extensive engineering of the host strain to accommodate and optimize the biosynthetic pathway. nih.govx-mol.net A primary strategy involves the heterologous expression of the key enzyme, dammarenediol synthase, from a plant source like Panax ginseng. nih.gov

Further optimization strategies include:

Increasing Gene Copy Number: Enhancing the expression of the dammarenediol synthase gene, for instance by increasing its copy number in the yeast genome, can lead to higher product titers. nih.govfrontiersin.org

Modular Pathway Optimization: The biosynthetic pathway is often divided into modules, and the expression of genes within each module is balanced to prevent the accumulation of toxic intermediates and to channel the metabolic flux towards the final product. frontiersin.org

Subcellular Localization: Targeting the heterologously expressed enzymes to specific cellular compartments, such as lipid particles, can enhance their activity and the accumulation of the product. nih.gov For instance, the heterologously expressed dammarenediol synthase has been shown to localize mainly in lipid particles. nih.gov

Fermentation Strategy: The cultivation conditions can be optimized to improve product yield. For example, an anaerobic shift strategy has been demonstrated to double the accumulation of this compound in engineered yeast. nih.gov

Enhancement of Terpene Supply and Pathway Efficiency

A major bottleneck in the heterologous production of terpenoids, including this compound, is the limited supply of precursors from the native yeast metabolism. nih.gov Therefore, significant metabolic engineering efforts are directed towards enhancing the flux of the upstream mevalonate (MVA) pathway to increase the availability of squalene and 2,3-oxidosqualene. nih.govmdpi.com

Key strategies to enhance terpene supply and pathway efficiency include:

Overexpression of MVA Pathway Genes: Increasing the expression of enzymes in the MVA pathway can boost the production of IPP, DMAPP, and FPP. researchgate.net

Downregulation of Competing Pathways: The FPP precursor is also used for the synthesis of other essential compounds like sterols. Downregulating competing pathways, such as the one leading to ergosterol (B1671047) synthesis by repressing the ERG9 gene (encoding squalene synthase), can redirect the metabolic flux towards the desired terpenoid product. researchgate.net

Increasing Precursor Pools: Engineering the central carbon metabolism to increase the supply of acetyl-CoA, the initial building block of the MVA pathway, is another effective strategy. researchgate.netmdpi.com This can be achieved by overexpressing enzymes involved in acetyl-CoA synthesis. frontiersin.org

Fermentation Optimization: Through fed-batch fermentation and replenishment of nutrients, the final titer of this compound in engineered yeast has been significantly increased, reaching levels as high as 1.037 g/L. nih.gov

Rational Enzyme Design and Gene Copy Number Optimization

The enhancement of this compound production in microbial hosts has been significantly advanced through sophisticated metabolic engineering strategies, particularly focusing on rational enzyme design and the optimization of gene copy numbers. These approaches aim to overcome rate-limiting steps in the biosynthetic pathway and channel metabolic flux more efficiently towards the target compound.

Rational Enzyme Design is a protein engineering technique that leverages knowledge of an enzyme's structure, function, and mechanism to introduce specific, targeted mutations. nih.gov This approach is distinct from directed evolution, as it relies on predictive models to engineer enzymes with desired properties, such as enhanced catalytic activity, stability, or altered substrate specificity. nih.govresearchgate.net The process typically involves identifying key amino acid residues within the enzyme's active site or other functionally important regions. nih.govnih.gov Computational modeling and sequence alignments are often employed to pinpoint these residues. nih.gov Once identified, techniques like site-directed mutagenesis are used to create precise changes in the DNA sequence encoding the enzyme. neb.comepochlifescience.com This allows researchers to study the structure-function relationship of the enzyme and improve its catalytic efficiency. epochlifescience.comwikipedia.org

In the context of this compound biosynthesis, rational design has been applied to improve the performance of this compound synthase, the key enzyme that catalyzes the cyclization of 2,3-oxidosqualene. figshare.comnih.gov For instance, by analyzing the enzyme's structure, researchers can identify mutations that may lead to improved catalytic efficiency, resulting in a higher yield of this compound. One study successfully employed rational enzyme design as part of a multi-pronged metabolic engineering strategy in Saccharomyces cerevisiae to boost the production of this compound. figshare.comnih.govx-mol.net

In the production of this compound, increasing the gene copy number of the this compound synthase, AarOSC20433, was a key strategy to achieve high titers in S. cerevisiae. figshare.comnih.govacs.org This approach, combined with optimizing the supply of the precursor squalene and rational enzyme design, led to a significant increase in this compound production, reaching up to 1.037 g/L in fed-batch fermentation. figshare.comx-mol.net This demonstrates that modulating the gene copy number is a powerful tool for enhancing the efficiency of heterologous biosynthetic pathways.

**Table 1: Strategies for Enhanced this compound Production in *S. cerevisiae***

Engineering Strategy Target Enzyme/Gene Host Organism Outcome Reference
Rational Enzyme Design This compound Synthase Saccharomyces cerevisiae Part of a strategy that increased this compound titer. figshare.com, nih.gov
Gene Copy Number Increase AarOSC20433 (this compound Synthase) Saccharomyces cerevisiae Contributed to achieving a this compound titer of 1.037 g/L. figshare.com, nih.gov, x-mol.net
Optimization of Terpene Supply Upstream MVA pathway enzymes Saccharomyces cerevisiae High-yielding squalene chassis strain constructed. figshare.com, nih.gov

Molecular and Functional Characterization of this compound Synthases (e.g., AarOSC20433)

This compound synthases belong to the oxidosqualene cyclase (OSC) family of enzymes (EC 5.4.99.-). preprints.orgnycu.edu.tw These enzymes play a pivotal role in the biosynthesis of triterpenoids by catalyzing the complex cyclization of the linear substrate, (3S)-2,3-oxidosqualene, into various polycyclic skeletons. preprints.orgnycu.edu.twresearchgate.net The remarkable product specificity of different OSCs, which can produce compounds ranging from tetracyclic dammarane-type triterpenes to pentacyclic structures like β-amyrin or lupeol (B1675499) from the same substrate, is determined by the specific amino acid sequence and the resulting three-dimensional structure of the enzyme's active site. researchgate.netresearchgate.net This active site cradles the substrate in a precise conformation, initiating a cascade of cyclization and rearrangement reactions to yield a specific triterpene scaffold. researchgate.net

AarOSC20433 is a recently identified this compound synthase that has been functionally characterized and utilized for the heterologous production of this compound. figshare.comnih.govacs.org

Source Organism: AarOSC20433 was first identified and cloned from the plant Artemisia argyi (Chinese mugwort). figshare.comnih.govacs.org

Function: This enzyme specifically catalyzes the cyclization of 2,3-oxidosqualene to form this compound, the precursor for dammarane-type ginsenosides. figshare.comnih.gov

Heterologous Expression: The gene encoding AarOSC20433 was successfully expressed in the yeast Saccharomyces cerevisiae. figshare.comnih.gov This expression was a cornerstone in the development of a microbial cell factory for this compound production. The engineered yeast strain, which also featured enhancements in the upstream mevalonate (MVA) pathway to ensure a high supply of the squalene precursor, was able to produce significant quantities of this compound. figshare.comnih.govacs.org

Significance in Metabolic Engineering: The identification and characterization of AarOSC20433 provided a crucial enzymatic tool for the de novo biosynthesis of this compound. figshare.com Its successful application in a yeast chassis demonstrates its robustness and utility for producing valuable triterpenoids, paving the way for the construction of cell factories for polyene-type ginsenosides. figshare.comnih.gov

Another characterized this compound synthase is PqDS from Panax quinquefolius (American ginseng). researchgate.net The gene for PqDS was cloned and expressed in yeast, where it was confirmed to produce dammarenediol-II. researchgate.net Overexpression of PqDS in transgenic hairy roots of P. quinquefolius not only increased its own transcript levels but also boosted the accumulation of ginsenosides. researchgate.net

Table 2: Characterized this compound Synthases

Enzyme Name Abbreviation Source Organism Function Heterologous Host Reference
AarOSC20433 AarOSC20433 Artemisia argyi Catalyzes the cyclization of 2,3-oxidosqualene to this compound. Saccharomyces cerevisiae figshare.com, nih.gov, acs.org
Dammarenediol Synthase PqDS Panax quinquefolius Catalyzes the conversion of 2,3-oxidosqualene to dammarenediol-II. Saccharomyces cerevisiae researchgate.net

Isolation, Purification, and Advanced Structural Elucidation Methodologies for Dammaradienol

Extraction Techniques from Diverse Natural Matrices

The initial and critical step in the study of dammaradienol is its effective extraction from the raw plant material, typically a resin. The choice of extraction method is pivotal and depends on factors such as the chemical nature of the compound, the matrix composition, and the desired yield and purity of the extract.

Solvent Extraction Methods (e.g., Maceration, Percolation, Soxhlet)

Conventional solvent extraction remains a cornerstone for obtaining this compound from its natural sources. These methods are based on the principle of dissolving the target compound in a suitable solvent.

Maceration is a simple yet effective technique that involves soaking the plant material in a solvent for a specific duration, allowing the soluble compounds to diffuse into the solvent. For the extraction of dammarane-type triterpenoids, including compounds structurally similar to this compound, maceration with organic solvents like ethanol (B145695) has been successfully employed. The process typically involves submerging the powdered or crushed resin in the solvent at room temperature for several days with occasional agitation to enhance extraction efficiency.

Percolation offers a more efficient alternative to maceration by allowing a continuous flow of fresh solvent through the plant material packed in a column called a percolator. This continuous process ensures that a saturated solution is constantly being replaced by fresh solvent, maintaining a favorable concentration gradient and leading to a more exhaustive extraction. While specific studies detailing the percolation of this compound are limited, this method is widely applied for the extraction of various plant constituents and is suitable for thermolabile compounds.

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent. This technique is particularly useful for compounds that have limited solubility in a solvent at room temperature. The powdered resin is placed in a thimble, and the solvent is heated in a flask. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, extracting the desired compounds. Once the solvent level in the thimble chamber reaches a certain height, it is siphoned back into the flask. This cycle is repeated, allowing for a thorough extraction.

Extraction MethodPrincipleTypical Solvents for TriterpenoidsAdvantagesDisadvantages
Maceration Soaking of plant material in a solvent.Ethanol, Methanol, Chloroform, Hexane (B92381)Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Percolation Continuous downward flow of solvent through packed plant material.Ethanol, MethanolMore efficient than maceration, can be faster.Requires more solvent and specialized equipment (percolator).
Soxhlet Continuous extraction with a cycling condensed solvent.Hexane, Chloroform, Ethyl AcetateHighly efficient, requires less solvent than percolation.Not suitable for thermolabile compounds due to heat application.

Supercritical Fluid Extraction and Other Modern Extraction Techniques

In recent years, modern extraction techniques have gained prominence due to their efficiency, reduced solvent consumption, and environmentally friendly nature.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve target compounds. SFE is advantageous for extracting non-polar compounds like triterpenoids. The selectivity of the extraction can be fine-tuned by modifying the pressure and temperature, and by adding a co-solvent like ethanol to enhance the extraction of more polar compounds.

Other modern techniques applicable to the extraction of triterpenoids include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) . UAE uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing solvent penetration and mass transfer. MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing them to rupture and release the target compounds into the solvent. These methods significantly reduce extraction time and solvent consumption compared to conventional techniques. For instance, microwave-assisted hydrodistillation has been successfully used to extract essential oils from dammar resin.

Advanced Chromatographic Separation Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential for the isolation and purification of this compound.

Preparative Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20, RP-C18)

Preparative column chromatography is a fundamental technique for purifying compounds on a larger scale. The choice of the stationary phase is crucial for achieving effective separation.

Silica Gel Column Chromatography is the most common method for the separation of non-polar to moderately polar compounds like triterpenoids. The separation is based on the principle of adsorption, where compounds with different polarities adhere to the silica gel to varying extents and are eluted with a solvent system of increasing polarity. A typical solvent system for separating triterpenoids might start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate.

Sephadex LH-20 is a versatile stationary phase used for size-exclusion and partition chromatography in organic solvents. It is particularly useful for separating compounds of similar polarity but different molecular sizes, such as various terpenoids.

Reversed-Phase C18 (RP-C18) chromatography utilizes a non-polar stationary phase (C18-bonded silica) and a polar mobile phase. In this mode, non-polar compounds like this compound are retained more strongly and are eluted later with a less polar mobile phase. This technique is highly effective for separating closely related triterpenoids.

Stationary PhaseSeparation PrincipleTypical Mobile Phase for TriterpenoidsApplication in this compound Purification
Silica Gel AdsorptionHexane-Ethyl Acetate gradientPrimary purification of crude extracts to separate major compound classes.
Sephadex LH-20 Size-Exclusion / PartitionMethanol, Ethanol, Chloroform-Methanol mixturesFurther purification of fractions to separate compounds of similar polarity.
RP-C18 Reversed-Phase PartitionMethanol-Water or Acetonitrile-Water gradientHigh-resolution separation of closely related dammarane (B1241002) triterpenoids.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purification (preparative HPLC) and the purity assessment (analytical HPLC) of this compound.

Analytical HPLC is used to determine the purity of a sample and to quantify the amount of this compound present. Reversed-phase columns, such as C18, are commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector, as triterpenoids often lack a strong chromophore, or more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Preparative HPLC is a scaled-up version of analytical HPLC used to isolate pure compounds in milligram to gram quantities. By injecting a concentrated sample onto a larger-diameter column, individual compounds can be collected as they elute. This technique is crucial for obtaining highly pure this compound for structural elucidation and biological activity studies.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, triterpenoids like this compound are generally not volatile enough for direct GC analysis due to their high molecular weight and polar hydroxyl group.

To make them amenable to GC, a derivatization step is necessary. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound. The resulting TMS ether of this compound can then be readily analyzed by GC, often coupled with Mass Spectrometry (GC-MS) for definitive identification based on its mass spectrum and retention time.

The typical GC-MS analysis of a silylated triterpenoid (B12794562) involves:

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS).

GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

Temperature Program: A programmed temperature ramp to elute compounds over a range of boiling points.

Detection: Mass Spectrometry (MS) to obtain a mass spectrum of the derivatized this compound, which provides structural information and allows for comparison with spectral libraries.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive structural confirmation of this compound, a tetracyclic triterpenoid, relies on a suite of advanced spectroscopic and spectrometric techniques. Each method provides unique and complementary information, which, when combined, allows for the unambiguous determination of its complex molecular architecture, including its carbon skeleton, the location of functional groups, and its relative stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for the structural elucidation of complex organic molecules like this compound. nih.govyoutube.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. nih.gov

The ¹H-NMR spectrum of this compound provides crucial information regarding the types of protons and their immediate electronic environment. Key features include a signal for the hydroxyl proton, a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-3), signals for the olefinic protons of the side chain, and a cluster of sharp singlets in the upfield region corresponding to the eight tertiary methyl groups, which are characteristic of the dammarane skeleton.

The ¹³C-NMR spectrum reveals the presence of 30 distinct carbon signals, consistent with the molecular formula. The chemical shifts indicate the presence of sp³-hybridized methine, methylene (B1212753), and quaternary carbons forming the tetracyclic core and sp²-hybridized carbons of the double bond in the side chain. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

While 1D spectra provide foundational data, 2D NMR experiments are indispensable for assembling the molecular structure. researchgate.netresearchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) establish proton-proton coupling networks, helping to trace the connectivity within the individual rings. Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing for the connection of all structural fragments and the definitive assignment of quaternary carbons and methyl groups.

The complete and unambiguous assignment of the NMR data for this compound is achieved by meticulous analysis of these combined spectra, often with reference to the well-established data for closely related dammarane triterpenoids.

Table 1: ¹H-NMR Spectral Data of this compound (500 MHz, CDCl₃) Data interpreted from spectra of closely related dammarane triterpenoids.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.20dd11.5, 4.5
H-245.12t7.0
H-180.87s
H-190.97s
H-211.62s
H-261.68s
H-271.60s
H-280.79s
H-290.87s
H-300.99s

Table 2: ¹³C-NMR Spectral Data of this compound (125 MHz, CDCl₃) Assignments based on HMQC, HMBC, and comparison with published data for dammarane triterpenes.

Carbon AtomChemical Shift (δ, ppm)Carbon AtomChemical Shift (δ, ppm)
138.81628.1
227.31750.5
379.01816.1
438.91915.6
555.220150.1
618.32125.7
734.92239.7
840.52324.8
950.424124.4
1037.125131.3
1121.62617.7
1225.12725.7
1349.02828.0
1451.52915.4
1531.23016.2

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound. uva.nl In High-Resolution Mass Spectrometry (HRMS), the mass of the molecular ion is measured with very high precision, allowing for the unambiguous determination of the molecular formula. masterorganicchemistry.com For this compound, the molecular formula is C₃₀H₅₀O, which corresponds to a calculated exact mass of 426.3862.

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. youtube.comyoutube.com The molecular ion (M⁺) peak at m/z 426 is typically observed. The fragmentation of dammarane-type triterpenoids is well-characterized and provides confirmatory evidence for the structure. Key fragmentation pathways for this compound include:

Loss of a water molecule: A prominent peak at m/z 408 ([M-H₂O]⁺) resulting from the dehydration of the C-3 hydroxyl group.

Side-chain cleavage: Fission of the C17-C20 bond leads to characteristic fragment ions.

Ring A cleavage: A retro-Diels-Alder (RDA) fragmentation within Ring A can also occur, providing information about the substitution pattern of the A and B rings.

Loss of methyl groups: Peaks corresponding to the loss of a methyl radical ([M-15]⁺) are also common.

Table 3: Key Mass Spectrometric Fragments of this compound (EI-MS)

m/zProposed FragmentDescription
426[C₃₀H₅₀O]⁺Molecular Ion (M⁺)
411[M-CH₃]⁺Loss of a methyl group
408[M-H₂O]⁺Loss of water from the hydroxyl group
393[M-H₂O-CH₃]⁺Loss of water and a methyl group
207[C₁₄H₂₃O]⁺Ring A/B fragment from RDA cleavage
125[C₉H₁₇]⁺Side chain fragment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to electronic transitions within a molecule. mdpi.com This technique is primarily used to identify the presence of chromophores, particularly conjugated π-electron systems. giromagicactusandsucculents.com

The structure of this compound contains only isolated functional groups: a hydroxyl group and a single carbon-carbon double bond in the side chain. It lacks a conjugated system of double bonds. Consequently, this compound does not exhibit significant absorption in the near-UV or visible regions of the electromagnetic spectrum. researchgate.netcam.ac.uk Its UV-Vis spectrum is therefore of limited utility for detailed structural elucidation but can be useful in purity analysis to confirm the absence of conjugated impurities.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound provides clear evidence for its key structural features.

The most prominent absorption is a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene groups of the aliphatic skeleton appear as strong absorptions just below 3000 cm⁻¹. The presence of the double bond in the side chain is confirmed by a weak C=C stretching absorption around 1640-1670 cm⁻¹.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400Strong, BroadO-H stretchHydroxyl
2960-2850StrongC-H stretchAliphatic (CH₃, CH₂)
~1665WeakC=C stretchAlkene
~1460MediumC-H bendCH₂
~1375MediumC-H bendgem-Dimethyl
~1050MediumC-O stretchSecondary Alcohol

X-ray crystallography is the most definitive analytical method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. The technique requires the molecule to be in the form of a well-ordered single crystal. mdpi.com When a beam of X-rays is passed through the crystal, the rays are diffracted into a specific pattern, which can be mathematically analyzed to generate a precise map of electron density, revealing the exact position of every atom in the molecule.

For complex stereoisomers like triterpenoids, X-ray crystallography provides unambiguous proof of structure, superseding interpretations based solely on spectroscopic data. However, obtaining a single crystal of sufficient quality for diffraction analysis can be a significant challenge for many natural products, including this compound.

A search of established crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), indicates that a crystal structure for this compound itself has not been reported to date. While structures of other dammarane triterpenoid derivatives have been determined, the specific crystallographic data for this compound remains unavailable in the public domain.

Based on a comprehensive search of available scientific literature, there is insufficient specific data to generate a detailed article on the biological activities and cellular/molecular mechanisms of action of this compound and its derivatives according to the provided outline.

The current body of research does not provide the specific details required to thoroughly address the following sections and subsections as requested:

Biological Activities and Cellular/molecular Mechanisms of Action of Dammaradienol and Its Derivatives

Antimicrobial Properties and Mechanisms

Inhibition of Virulence Factors

While general information on the bioactivities of triterpenoids (the class of compounds to which dammaradienol belongs) is available, specific studies detailing the precise mechanisms of this compound are not prevalent enough to construct an article that meets the required depth and scientific accuracy of the user's request. Therefore, the generation of a thorough and informative article focusing solely on this compound, as instructed, is not possible at this time.

Antitumor Activities and Apoptotic Pathways

Dammarane-type triterpenoids, the class of compounds to which this compound belongs, have demonstrated notable antitumor properties in various studies. nih.govup.ac.za These natural products are recognized for their potential to combat cancer through various mechanisms, primarily by inducing programmed cell death, known as apoptosis, in malignant cells.

Apoptosis is a critical pathway for maintaining tissue homeostasis and eliminating damaged or cancerous cells. mdpi.com This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govfrontiersin.org The intrinsic pathway is often triggered by cellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. mdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a cascade of enzymes called caspases. nih.govfrontiersin.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the final stages of cell death. frontiersin.org

Studies on compounds structurally related to this compound suggest that their antitumor effects are closely linked to the induction of these apoptotic pathways. For instance, the investigation of certain anthraquinones has shown that they can induce apoptosis by disrupting the mitochondrial membrane potential and triggering the release of cytochrome c, key events in the intrinsic pathway. nih.gov Furthermore, dammarane (B1241002) triterpenoid (B12794562) saponins (B1172615) isolated from plants like Cyclocarya paliurus have shown significant antitumor activity against a range of human tumor cell lines, including colon, lung, and breast cancer. google.com

The cytotoxic potential of this compound and its derivatives has been evaluated against various human cancer cell lines. Cytotoxicity, the ability of a compound to be toxic to cells, is a primary indicator of potential anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Research on dammarane-type triterpenoids isolated from the stem bark of Aglaia cucullata included the testing of dammaradienone, a close derivative of this compound. mdpi.comnih.gov The cytotoxic activity of these compounds was assessed against MCF-7 breast cancer cells and B16-F10 melanoma cells. The results indicated that the isolated natural dammarane-type triterpenoids, including dammaradienone, exhibited low cytotoxic potential, with IC50 values greater than 100 μM. mdpi.comnih.gov

In contrast, other studies on different dammarane triterpenoids have shown more potent cytotoxic effects. For example, dammarane metabolites from Panax ginseng root displayed IC50 values ranging from 4 to 8 μM against HepG2, Colon205, and HL-60 cells. researchgate.net Similarly, semisynthetic derivatives of massarilactone D, another class of natural products, exhibited significant cytotoxic activity with IC50 values ranging from 3.51 to 32.73 μM against a panel of human cancer cell lines. beilstein-journals.org Two novel dammarane-type triterpenoids, cleogynone A and B, isolated from the leaves of Cleome gynandra, also showed moderate cytotoxicity against breast and colorectal cancer cell lines. up.ac.za

These varied results highlight that the cytotoxic activity of dammarane triterpenoids is highly dependent on their specific chemical structure, including the presence and location of functional groups like hydroxyls. researchgate.net

Interactive Table: Cytotoxic Activity of Dammarane-Type Triterpenoids

Compound/DerivativeCancer Cell LineIC50 Value (μM)Source
DammaradienoneMCF-7 (Breast Cancer)> 100 mdpi.comnih.gov
DammaradienoneB16-F10 (Melanoma)> 100 mdpi.comnih.gov
Dammarane Saponin FHCT-116 (Colon Cancer)4.61 ± 0.13 google.com
Dammarane Saponin KHCT-116 (Colon Cancer)5.32 ± 0.25 google.com
Dammarane Saponin FA549 (Lung Cancer)6.75 ± 0.53 google.com
Dammarane Saponin KA549 (Lung Cancer)8.16 ± 0.94 google.com
Dammarane Saponin FMCF-7 (Breast Cancer)7.21 ± 0.82 google.com
Dammarane Saponin KMCF-7 (Breast Cancer)9.54 ± 1.06 google.com
Cleogynone AMDA-MB-468 (Breast Cancer)Moderately Active up.ac.za
Cleogynone BMDA-MB-468 (Breast Cancer)Moderately Active up.ac.za
Cleogynone BHCT-116 (Colorectal Cancer)Moderately Active up.ac.za
Cleogynone BA549 (Lung Cancer)Moderately Active up.ac.za

Beyond direct cytotoxicity, the antitumor mechanism of many natural compounds involves the induction of apoptosis and the disruption of the normal cell cycle progression in cancer cells. frontiersin.orgnih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. mdpi.com Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) can prevent cancer cells from dividing and may ultimately lead to apoptosis. frontiersin.orgmdpi.com

While specific studies detailing the effects of this compound on apoptosis and cell cycle are limited, the mechanisms can be inferred from related compounds. For instance, the anthraquinones damnacanthal and nordamnacanthal have been shown to induce cell cycle arrest and apoptosis in oral squamous cell carcinoma cells. nih.gov Their mechanism involves the activation of the intrinsic apoptosis pathway. nih.gov Similarly, other natural compounds have been found to induce G2/M phase cell cycle arrest and trigger apoptosis through both intrinsic and extrinsic pathways, often associated with the generation of reactive oxygen species (ROS). frontiersin.orgmdpi.com The arrest of the cell cycle prevents damaged cells from proceeding with division, and if the damage is irreparable, the cell is directed towards apoptosis. mdpi.commdpi.com

Antioxidant Effects and Free Radical Scavenging Mechanisms

Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. semanticscholar.org These free radicals are highly reactive species that can cause damage to vital cellular components like DNA, proteins, and lipids, contributing to a variety of diseases, including cancer. mdpi.com The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential.

The antioxidant activity of natural compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+) is measured by a decrease in absorbance, indicating the compound's scavenging capacity. nih.govmdpi.com The primary mechanisms by which phenolic and polyphenolic antioxidants scavenge radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com

While specific antioxidant data for this compound is not extensively detailed in the available literature, dammarane-type triterpenoids are found in plants known to possess antioxidant properties. up.ac.za The evaluation of various pure chemical compounds has shown that their antioxidant capacity can vary significantly depending on their chemical structure. nih.govcabidigitallibrary.org For example, in DPPH assays, the flavonoid taxifolin has demonstrated exceptionally high radical scavenging activity compared to other related compounds. nih.gov

Immunomodulatory Responses

Immunomodulation refers to the alteration of the immune system's function. nih.gov This can involve either enhancing or suppressing immune responses. Natural products are a rich source of compounds with immunomodulatory potential, which can be beneficial in managing diseases characterized by chronic inflammation or immune dysregulation. nih.govmdpi.com The immunomodulatory effects of these compounds are often mediated by their influence on immune cells, such as macrophages and lymphocytes, and their ability to alter the production of signaling molecules called cytokines. mdpi.commdpi.com Cytokines can be pro-inflammatory (e.g., TNF-α, IL-6) or anti-inflammatory (e.g., IL-10), and a balance between these is crucial for a healthy immune response. mdpi.com

Although direct studies on the immunomodulatory effects of this compound are not widely available, the plant Cleome gynandra, from which dammarane-type triterpenoids have been isolated, is reported to have immunomodulatory properties. up.ac.za Polyphenols, another class of natural compounds, are well-known for their ability to regulate immunity by interfering with the regulation of immune cells and the synthesis of pro-inflammatory cytokines. nih.govmdpi.com They can influence key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation. nih.gov

Enzyme Modulation and Inhibition Studies

The ability of natural compounds to modulate or inhibit the activity of specific enzymes is a cornerstone of drug discovery. By targeting enzymes involved in disease pathogenesis, these compounds can exert therapeutic effects.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. nih.govcellmolbiol.org Acarbose is a well-known synthetic α-glucosidase inhibitor used in clinical practice. nih.gov Many plant-derived molecules have been investigated as potential α-glucosidase inhibitors, often showing potent activity. nih.govnih.gov For instance, methanol extracts of Cerasus humilis have demonstrated significantly higher α-glucosidase inhibitory activity (IC50 = 36.57 μg/mL) compared to acarbose (IC50 = 189.57 μg/mL). nih.gov While specific studies on this compound's effect on α-glucosidase are not prevalent, the broad screening of natural products for this activity suggests that triterpenoids are a class of interest.

Interactive Table: α-Glucosidase Inhibitory Activity of Various Natural Extracts

Plant Extract/CompoundIC50 ValueSource
Cerasus humilis (Methanol Extract)36.57 μg/mL nih.gov
Acarbose (Reference Drug)189.57 μg/mL nih.gov
Artemisia absinthium (Ethyl Acetate Extract)0.155 mg/mL nih.gov
Artemisia absinthium (Aqueous Extract)0.170 mg/mL nih.gov
Acarbose (Reference Drug)0.148 mg/mL nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. nih.gov Inhibiting AChE increases the levels of acetylcholine, which is a therapeutic approach for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov Several natural products have been screened for their AChE inhibitory potential. For example, various components of essential oils, such as 1,8-cineole and α-pinene, have shown potent AChE inhibitory activity with IC50 values of 0.015 and 0.022 mg/mL, respectively. nih.gov The total alkaloid fraction from fenugreek seeds has also demonstrated significant AChE inhibition with an IC50 value of 9.23 μg/ml. nih.gov Research into the AChE inhibitory activity of dammarane triterpenoids could reveal new potential therapeutic agents for neurodegenerative diseases.

Activation of Muscle-Type Creatine Kinase (CK-MM)

Muscle-type creatine kinase (CK-MM) has been identified as a target protein for certain dammarane-type triterpenoids, such as ginsenosides (B1230088), within skeletal muscle nih.gov. The activation of this enzyme is significant as it plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle nih.govredalyc.org. Research has shown that specific dammarane-type compounds can significantly enhance the activity of CK-MM.

An analysis of various dammarane-type compounds revealed that 20(S)-protopanaxadiol [20(S)-PPD] is a notable activator of CK-MM nih.gov. Further investigation into a series of related structures demonstrated that this activating effect is not universal across all dammarane triterpenoids. Compounds that were found to significantly increase CK-MM activity include 20(S)-PPD, 20(R)-PPD, 20(S)-protopanaxatriol [20(S)-PPT], 25-OH-PPD, 24-COOH-PPD, panaxadiol (PD), and ginsenoside Rh2 nih.gov. Conversely, other compounds within the same family, such as Panaxatriol (PT), ocotillol, ginsenoside Rg1, and ginsenoside Rd, did not have a significant impact on CK-MM activity. Interestingly, the compound jujubogenin was found to inhibit the enzyme's activity nih.gov. These findings highlight a specific interaction between certain structural features of dammarane saponins and the CK-MM enzyme.

The following table summarizes the observed effects of various dammarane-type compounds on the activity of Muscle-Type Creatine Kinase (CK-MM).

Table 1: Effects of Dammarane-Type Compounds on CK-MM Activity

Compound Effect on CK-MM Activity
20(S)-protopanaxadiol [20(S)-PPD] Significant Increase
20(R)-protopanaxadiol [20(R)-PPD] Significant Increase
20(S)-protopanaxatriol [20(S)-PPT] Significant Increase
25-OH-PPD Significant Increase
24-COOH-PPD Significant Increase
Panaxadiol (PD) Significant Increase
Ginsenoside Rh2 Significant Increase
Panaxatriol (PT) No Significant Influence
Ocotillol No Significant Influence
Ginsenoside Rg1 No Significant Influence
Ginsenoside Rd No Significant Influence

This table is based on findings from a structure-activity relationship analysis of dammarane-type natural products as CK-MM activators nih.gov.

Structure-Activity Relationship (SAR) Studies of Dammarane-Type Triterpenoids and this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity nih.govcollaborativedrug.com. For dammarane-type triterpenoids, SAR studies have been conducted to elucidate the key structural features required for the activation of muscle-type creatine kinase (CK-MM) nih.gov. These studies help in identifying the pharmacophore responsible for the desired activity and guide the development of more potent molecules mdpi.com.

Analysis of a series of twelve dammarane-type compounds has provided significant insights into the structural requirements for CK-MM activation. The study identified 20(S)-protopanaxadiol [20(S)-PPD] as the most effective activator among the tested compounds nih.gov. The key findings from the SAR analysis are as follows:

Side Chain Cyclization: The cyclization of the dammarane side chain was found to reduce the ability to activate CK-MM. This is exemplified by ocotillol, which has a cyclized side chain and showed no significant influence on CK-MM activity, unlike the linear side chains of potent activators like 20(S)-PPD nih.gov.

Hydroxyl Group at C6: The presence of a hydroxyl group at the C6 position of the dammarane skeleton diminished the activating effect. Panaxatriol (PT), which possesses a C6 hydroxyl group, did not significantly affect CK-MM activity, in contrast to panaxadiol (PD) nih.gov.

Glycosylation: Glycosylation, or the attachment of sugar moieties, at positions C3, C6, and C20 was shown to reduce the ability of the compounds to activate CK-MM. For instance, ginsenosides Rg1 and Rd, which are glycosylated, had no significant effect on the enzyme's activity, whereas their aglycone, 20(S)-PPD, is a potent activator nih.gov.

These results collectively indicate that a non-glycosylated dammarane structure with a linear side chain and no hydroxylation at the C6 position is preferable for maximizing the activation of CK-MM. The interaction intensity between the dammarane compounds and CK-MM, as measured by biolayer interferometry, showed a linear relationship with the compound's ability to increase enzyme activity, further validating these structural observations nih.gov.

Table 2: Summary of Structure-Activity Relationships for CK-MM Activation

Structural Modification Impact on CK-MM Activation Example Compounds
Linear Side Chain Favorable 20(S)-PPD, 20(R)-PPD
Cyclized Side Chain Unfavorable Ocotillol
Absence of C6-OH Group Favorable Panaxadiol (PD)
Presence of C6-OH Group Unfavorable Panaxatriol (PT)
Absence of Glycosylation Favorable 20(S)-PPD

This table summarizes key structural features of dammarane-type triterpenoids that influence their ability to activate muscle-type creatine kinase, based on published research nih.gov.

Table of Compounds

Compound Name
20(S)-protopanaxadiol [20(S)-PPD]
20(R)-protopanaxadiol [20(R)-PPD]
20(S)-protopanaxatriol [20(S)-PPT]
24-COOH-PPD
25-OH-PPD
This compound
Ginsenoside Rd
Ginsenoside Rg1
Ginsenoside Rh2
Jujubogenin
Ocotillol
Panaxadiol (PD)

Synthetic Chemistry and Chemical Modifications of Dammaradienol

Total Synthesis Approaches to Dammaradienol

The total synthesis of this compound and its congeners represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the strategic construction of its complex carbon skeleton.

The biosynthesis of this compound in plants involves the enzyme-catalyzed cyclization of (S)-2,3-oxidosqualene. researchgate.net This natural process has inspired synthetic chemists to pursue biomimetic approaches, which mimic this cyclization cascade to assemble the dammarane (B1241002) core. The Stork-Eschenmoser hypothesis provides a foundational principle for these strategies, predicting that polyunsaturated molecules with trans carbon-carbon double bonds, like squalene (B77637) oxide, can cyclize in a stereospecific manner to form polycyclic systems with trans,anti,trans stereochemistry at the ring fusions. scripps.edu

A key strategy in the biomimetic synthesis of dammarane-type triterpenoids is the acid-catalyzed polyene cascade cyclization. This approach involves initiating the cyclization of an acyclic polyene precursor, designed to mimic squalene, to form the multiple rings of the dammarane skeleton in a single, concerted step. While the direct total synthesis of this compound via this method is a complex undertaking, the successful synthesis of its close analogue, dammarenediol II, by Corey and Lin in 1996, showcases the power of this strategy. researchgate.net Their approach utilized a cascade cyclization to construct the intricate core with excellent stereocontrol. researchgate.net Such biomimetic strategies are prized for their efficiency in rapidly building molecular complexity from relatively simple starting materials. researchgate.netbeilstein-journals.org

Achieving the correct stereochemistry at the multiple chiral centers of the dammarane skeleton is a critical challenge in its total synthesis. The biomimetic cyclization of squalene oxide to lanosterol (B1674476) or the related this compound is a stereospecific process. scripps.edu Synthetic strategies aiming to replicate this must therefore exert stringent stereochemical control.

In the enantioselective total synthesis of dammarenediol II, a congener of this compound, stereocontrol was achieved through a carefully planned cascade cyclization of a polyene precursor. researchgate.net The stereochemistry of the final product is dictated by the geometry of the double bonds in the acyclic starting material and the conformation it adopts during the cyclization cascade, as predicted by the Stork-Eschenmoser hypothesis. scripps.edu The construction of key fragments with the correct absolute stereochemistry is crucial. For instance, the synthesis of dammarenediol II began with an acetoxy diene diol of high enantiomeric purity, which was then elaborated into the polyene precursor for the key cyclization step. researchgate.net The use of palladium-catalyzed cyclization processes has also been shown to stereoselectively produce bi- and tricyclic compounds, where the relative configuration of the starting material is transferred to the product. beilstein-journals.org These methods, which often involve the formation of multiple C-C bonds with high stereoselectivity, are instrumental in constructing the contiguous stereogenic centers of the dammarane framework. researchgate.netchemistryviews.org

Semisynthesis of this compound Derivatives from Natural Precursors

Given the complexity of total synthesis, semisynthesis, which utilizes naturally abundant precursors, offers a more practical route to obtaining this compound derivatives for research and development. beilstein-journals.org this compound itself is a naturally occurring triterpenoid (B12794562) that can be isolated from various plant sources, such as shea butter. science.govscience.gov Other related dammarane triterpenoids, like dipterocarpol (B1150813) and dammarenolic acid, are also readily available from natural resins and serve as valuable starting materials. researchgate.netresearchgate.net

Semisynthetic strategies often focus on modifying the existing functional groups or the carbon skeleton of the natural precursor. For example, new dammarane triterpenoids have been prepared via the cyanoethylation of the 3β-hydroxyl group of dammaran-3β-ols derived from the natural product dipterocarpol. researchgate.net Similarly, derivatives of dammarenolic acid have been synthesized and evaluated for their biological activities. researchgate.net The semisynthesis of hupehenols, another class of dammarane derivatives, has been accomplished from protopanaxadiol, a related natural product. scripps.edu These examples demonstrate that natural dammarane triterpenoids are versatile platforms for generating novel derivatives with potentially enhanced or new biological properties. beilstein-journals.orgresearchgate.net This approach is often more efficient and cost-effective than total synthesis for producing a library of related compounds for structure-activity relationship (SAR) studies. rsc.org

Chemical Derivatization for Enhanced Properties and Research Applications

Chemical derivatization of this compound is a key strategy for creating molecular probes to study its biological targets and for developing analogues with improved therapeutic potential. Modifications typically target the hydroxyl group at C-3 and the alkene functionalities in the side chain.

The hydroxyl group at the C-3 position and the double bonds in the side chain are primary sites for chemical modification. The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and oxidation. For instance, semisynthetic derivatives of dammarane triterpenoids have been created through the cyanoethylation of the 3β-hydroxyl group. researchgate.net General methods for the chemoselective modification of hydroxyl groups, even in the presence of other reactive functionalities, have been developed, which could be applied to this compound. rsc.org These include acylation and alkylation reactions. mdpi.comresearchgate.net

The alkene groups in the side chain of this compound are also amenable to modification. These double bonds can undergo reactions such as hydrogenation, epoxidation, dihydroxylation, and addition reactions. For example, long-chain alkenes can be derivatized with dimethyl disulfide to form stable adducts for analysis. colab.ws The radical bifunctionalization of alkenes allows for the simultaneous introduction of two different functional groups. nih.gov These modifications can lead to derivatives with altered polarity, stability, and biological activity, making them valuable for SAR studies.

To facilitate the study of the mechanism of action and cellular localization of this compound, fluorescent or chromophoric tags can be introduced into its structure. This derivatization transforms the natural product into a molecular probe that can be visualized using techniques like fluorescence microscopy. nih.govsioc-journal.cn

The introduction of these tags is typically achieved by chemically linking a fluorescent dye (fluorophore) or a light-absorbing molecule (chromophore) to the this compound scaffold. diva-portal.orgrsc.org The hydroxyl group at C-3 is a convenient attachment point for such tags. It can be derivatized with a linker that has a reactive group, such as an amine or a carboxylic acid, which can then be coupled to a suitable fluorophore or chromophore. rsc.org A wide variety of fluorescent dyes with different excitation and emission wavelengths are commercially available in reactive forms, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, which readily react with amine groups. diva-portal.org Similarly, chromophores can be synthesized and attached to generate probes for various analytical applications. While specific examples of fluorescently tagged this compound are not prominent in the literature, the chemical principles for creating such probes are well-established, paving the way for future research in this area. nih.govsioc-journal.cn

Derivatization for Enhanced Solubility and Reactivity

The inherent lipophilicity of this compound, a tetracyclic triterpenoid, results in poor solubility in aqueous media, which can limit its application in certain research and development contexts. nzdr.ru To overcome this, chemical derivatization is employed. This technique involves converting a functional group within the molecule into a product of a similar but altered chemical structure, known as a derivative. wikipedia.org For this compound, the primary site for such modification is the hydroxyl group (-OH) at the C-3 position. These modifications aim to alter physicochemical properties like solubility, polarity, and volatility, or to enhance chemical reactivity for further synthetic steps. wikipedia.orgusda.gov

Glycosylation

One of the most effective strategies to enhance the aqueous solubility and stability of natural products like this compound is glycosylation. mdpi.com This process involves attaching one or more sugar moieties to the molecule, forming a glycoside. The resulting glycoconjugates often exhibit significantly improved water solubility due to the hydrophilic nature of the appended carbohydrate units. mdpi.com

The synthesis of this compound glycosides can be achieved through chemical or enzymatic methods.

Enzymatic Synthesis : This approach utilizes enzymes such as glycosyltransferases or glycosidases. mdpi.com Glycosyltransferases facilitate the transfer of a sugar from an activated donor, like a nucleotide-sugar, to the this compound acceptor with high regio- and stereoselectivity. mdpi.com Alternatively, glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) under specific reaction conditions to form new glycosidic linkages. mdpi.comd-nb.info

Chemical Synthesis : The Koenigs-Knorr method is a classic chemical approach for glycoside synthesis. scholaris.ca It typically involves the reaction of a glycosyl halide (e.g., a bromide or chloride) with the alcohol (this compound) in the presence of a promoter, often a silver or mercury salt, which acts as a halogen acceptor. scholaris.canih.gov

Derivative TypeGlycosyl Donor ExampleReaction / CatalystPrimary Enhancement
O-GlycosideAcetobromo-α-D-glucoseKoenigs-Knorr reaction (e.g., Silver(I) oxide)Increased aqueous solubility
O-GlycosideUridine diphosphate (B83284) glucose (UDPG)Enzymatic (Glycosyltransferase)Increased aqueous solubility, high stereoselectivity
O-Glycosidep-Nitrophenyl-β-D-glucosideEnzymatic (Glycosidase - Transglycosylation)Increased aqueous solubility

Esterification and Etherification

Modification of the C-3 hydroxyl group through esterification or etherification is a common strategy to alter the polarity of this compound. These reactions can also serve to "protect" the hydroxyl group, preventing it from participating in subsequent reactions while modifications are made to other parts of the molecule.

Esterification : this compound can be readily converted into ester derivatives by reacting it with acyl chlorides or acid anhydrides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields this compound acetate. bch.ro The choice of the acyl group can tune the lipophilicity of the resulting molecule.

Etherification : The formation of ethers, such as a methyl ether, can be achieved using reagents like methyl iodide in the presence of a strong base (e.g., sodium hydride) in a Williamson ether synthesis. Another class of ethers, silyl (B83357) ethers, are frequently prepared to increase volatility for analytical techniques like gas chromatography (GC). sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether, which is less polar and more thermally stable. sigmaaldrich.com

Derivative TypeReagent(s)Purpose of Modification
Acetate EsterAcetic anhydride, PyridineIncreased lipophilicity; Protective group
Benzoate EsterBenzoyl chloride, PyridineIncreased lipophilicity; Introduction of a UV-active chromophore
Methyl EtherMethyl iodide, Sodium hydrideIncreased stability; Protective group
Trimethylsilyl (TMS) EtherBSTFA, TMCS (catalyst)Increased volatility for GC analysis

Formation of Amino Acid Conjugates

Conjugating amino acids to this compound is a sophisticated derivatization strategy that can dramatically improve aqueous solubility and introduce new functionalities. beilstein-journals.org Amino acids are zwitterionic at physiological pH and contain both amino and carboxylic acid groups, which can be used for further modifications. The linkage is typically an ester bond formed between the C-3 hydroxyl of this compound and the carboxylic acid group of an N-protected amino acid.

The synthesis generally involves an activation of the amino acid's carboxyl group using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with this compound. plos.orgmdpi.com After the coupling reaction, the protecting group on the amino acid's nitrogen terminus (e.g., a Boc or Cbz group) can be removed if a free amine is desired for further functionalization. This approach not only enhances solubility but can also create prodrugs or molecules with altered biological interaction profiles. beilstein-journals.orgubc.ca

Amino Acid ConjugateCoupling AgentLinkage TypePotential Enhanced Property
This compound-3-O-glycinateEDC/DMAPEsterSignificantly increased aqueous solubility; provides a primary amine handle
This compound-3-O-aspartateDCC/HOBtEsterIncreased aqueous solubility; provides a free carboxylic acid handle
This compound-3-O-lysinateHATUEsterIncreased aqueous solubility; provides multiple amine functionalities

Analytical Method Development for Dammaradienol Research

Quantitative and Qualitative Analysis in Complex Biological and Environmental Matrices

The analysis of dammaradienol in intricate matrices such as plant extracts, resins, or biological fluids presents significant challenges due to the presence of numerous interfering compounds. researchgate.netresearchgate.net Qualitative analysis primarily focuses on the unequivocal identification of this compound, often relying on the comparison of retention times and mass spectral data with that of an authenticated reference standard. Quantitative analysis, on the other hand, aims to determine the exact concentration of the compound, which is crucial for pharmacological and metabolic studies.

The development of analytical methods for dammarane-type triterpenoids, the class to which this compound belongs, has seen the widespread adoption of hyphenated techniques that offer high sensitivity and selectivity. mdpi.comnih.govkoreascience.kr These methods are essential for overcoming the low concentrations of this compound typically found in natural sources and the complexity of the sample matrix. researchgate.netresearchgate.net The choice of analytical approach is often dictated by the nature of the sample and the specific research question, with sample preparation being a critical step to ensure accuracy and reproducibility. news-medical.netorganomation.com

Application of Hyphenated Techniques for this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry and are indispensable for this compound research. wikipedia.orgdrawellanalytical.comspectroinlets.com These combined technologies leverage the separation power of chromatography with the identification capabilities of mass spectrometry, providing a comprehensive analysis of complex mixtures. wikipedia.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. spectroinlets.comwikipedia.org However, due to its high molecular weight and the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC-MS analysis. researchgate.net Therefore, a derivatization step is required to convert it into a more volatile and thermally stable form. researchgate.netsigmaaldrich.com

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and affinity for the stationary phase of the column. innovatechlabs.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. wikipedia.orginnovatechlabs.com GC-MS has been successfully used for the analysis of various triterpenoids in edible oils and resins after appropriate sample preparation and derivatization. researchgate.netnih.gov

A typical GC-MS method for the analysis of derivatized this compound would involve a capillary column, such as a 5% phenyl polysiloxane phase, and a temperature program that allows for the separation of the derivatized analyte from other matrix components. wikipedia.org The mass spectrometer would be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of non-volatile compounds like this compound in complex matrices. mdpi.comwikipedia.orgnih.gov This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comnih.govkoreascience.kr

In an LC-MS/MS system, the sample is first separated on a chromatographic column, typically a reversed-phase column such as a C18. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI). nih.gov The precursor ion corresponding to this compound is then selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. mdpi.comnih.gov

Numerous studies have demonstrated the utility of LC-MS/MS for the quantitative analysis of dammarane-type triterpenoid (B12794562) saponins (B1172615), such as ginsenosides (B1230088), in various plant materials. mdpi.comnih.govkoreascience.kr These methods exhibit excellent linearity, precision, and accuracy, making them well-suited for the determination of this compound. mdpi.comnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analyte VolatilityRequires derivatization to increase volatility. researchgate.netDirectly applicable to non-volatile compounds. researchgate.net
Sample ThroughputLower, due to the additional derivatization step.Higher, as derivatization is generally not required.
SensitivityGood, especially in SIM mode. nih.govExcellent, particularly with MRM mode. mdpi.com
SelectivityGood, based on retention time and mass spectrum.Excellent, due to the specificity of precursor-to-product ion transitions. mdpi.com
Primary ApplicationQualitative and quantitative analysis of volatile derivatives.Quantitative analysis and identification in complex matrices. mdpi.comnih.govkoreascience.kr

Strategies for Sample Preparation and Matrix Effect Mitigation

Effective sample preparation is paramount for reliable quantitative analysis of this compound, as it aims to isolate the analyte from interfering matrix components. news-medical.netorganomation.comchromatographyonline.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). news-medical.net The choice of solvent and sorbent is critical for achieving high recovery of this compound while minimizing the co-extraction of matrix components.

The "matrix effect" is a significant challenge in LC-MS/MS analysis, where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netresearchgate.net Several strategies are employed to mitigate this effect:

Effective Sample Clean-up: Rigorous sample preparation using techniques like SPE can remove a significant portion of interfering compounds. researchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components can reduce ion suppression.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for the matrix effect. researchgate.netresearchgate.net

Use of an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample processing. nih.gov

Derivatization Strategies Specifically for Analytical Enhancement of this compound

Chemical derivatization is a key strategy for enhancing the analytical performance of this compound, particularly for GC-MS analysis. sigmaaldrich.com The primary goal of derivatization is to modify the chemical structure of this compound to improve its volatility, thermal stability, and chromatographic behavior. sigmaaldrich.com For this compound, the hydroxyl group is the primary site for derivatization.

Silylation Agents and Methoxyamination for GC-MS

Silylation is the most common derivatization technique for compounds containing hydroxyl groups, such as this compound. sigmaaldrich.comcolostate.eduscribd.com This reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. researchgate.net

Commonly used silylation reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comnih.gov The reaction is typically carried out in an aprotic solvent in the presence of a catalyst, such as trimethylchlorosilane (TMCS). nih.gov

Dansyl Chloride and Isocyanates for HPLC-FLD/MS

In the analysis of triterpenoids like this compound, which lack strong chromophores or fluorophores, chemical derivatization is a crucial step to enhance detection sensitivity for methods such as High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence (FLD) or Mass Spectrometry (MS) detectors. researchgate.netxjtu.edu.cn The hydroxyl functional group on this compound is the primary target for these derivatization reactions. researchgate.netresearchgate.net

Dansyl Chloride Derivatization

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used reagent for derivatizing alcohols and phenols to introduce a fluorescent tag. researchgate.netresearchgate.net The reaction involves the sulfonyl chloride group of dansyl chloride reacting with the hydroxyl group of this compound in an alkaline environment, such as in the presence of pyridine (B92270), to form a stable, highly fluorescent dansyl ester. researchgate.net This derivative allows for sensitive detection using an HPLC-FLD system.

A chromatographic method using fluorescent derivatization with dansyl chloride has been successfully developed for the analysis of triterpenoids in natural resins like dammar. researchgate.netresearchgate.net In one such method, the derivatized compounds were separated on a C18 column and detected by a fluorescence detector with an excitation wavelength (λexc) of 347 nm and an emission wavelength (λem) of 530 nm. researchgate.netresearchgate.net This approach enabled the detection of several triterpenoids containing alcohol functions, including this compound, which are otherwise not detectable with this method. researchgate.net The detection limits for dansylated standard compounds were found to be in the low nanogram per milliliter range (0.15–0.45 ng/mL), demonstrating the high sensitivity of this technique. researchgate.net

Isocyanate Derivatization

Isocyanates, such as phenyl isocyanate or 1-naphthyl isocyanate, are another class of reagents used for the pre-column derivatization of alcohols. nih.govmolnar-institute.comsigmaaldrich.com They react with the hydroxyl group of this compound to form urethane (B1682113) derivatives. researchgate.net This process is often employed to introduce a chromophore for UV detection or a fluorophore for fluorescence detection, thereby enhancing the analytical signal in HPLC. researchgate.netmolnar-institute.com For instance, reacting an alcohol with 1-naphthyl isocyanate yields a fluorescent derivative that can be detected at low concentrations. nih.gov While less common in the specific literature for this compound compared to dansyl chloride, the principle is a well-established method for derivatizing aliphatic alcohols, making it a viable strategy for its analysis. researchgate.netmolnar-institute.com

The table below summarizes the key aspects of these derivatization agents for HPLC analysis.

Derivatizing AgentTarget Functional GroupResulting DerivativeDetection MethodKey Advantages
Dansyl Chloride Hydroxyl (-OH)Dansyl EsterHPLC-FLD, HPLC-MSHigh fluorescence, stable derivative, enables low detection limits. researchgate.netrsc.org
Isocyanates (e.g., Phenyl Isocyanate, 1-Naphthyl Isocyanate)Hydroxyl (-OH)UrethaneHPLC-UV, HPLC-FLDIntroduces a chromophore or fluorophore, enhances analytical signal. researchgate.netnih.govsigmaaldrich.com

Advancements in Detection and Quantification Methodologies for this compound

Advancements in the detection and quantification of this compound are intrinsically linked to overcoming the analytical challenges posed by the general structure of triterpenoids. xjtu.edu.cn this compound, like many other triterpenoids, lacks significant ultraviolet (UV) absorbing groups and has low ionization efficiency in mass spectrometry, which results in poor sensitivity in routine HPLC analyses. xjtu.edu.cn Consequently, the primary advancement in its analysis has been the development and optimization of chemical derivatization strategies. xjtu.edu.cnspirochem.com

The development of an analytical method is a systematic process aimed at creating a procedure that is accurate, reliable, and suitable for its intended purpose. labmanager.comchromatographytoday.comeuropa.eu For a compound like this compound, this involves selecting an appropriate analytical technique and optimizing instrumental conditions to achieve the desired sensitivity and selectivity. labmanager.com

The shift towards pre-column derivatization with fluorescent tags like dansyl chloride represents a significant leap forward. xjtu.edu.cnresearchgate.net As detailed in section 7.3.2, this strategy transforms the non-fluorescent this compound into a derivative that can be quantified at very low levels using HPLC-FLD. researchgate.net The method developed for triterpenic resins, which successfully identified this compound among other compounds, showcases this advancement. researchgate.net The use of HPLC combined with time-of-flight high-resolution mass spectrometry (LC-ESI-TOF/MS) after derivatization further enhances the accuracy and selectivity of detection, allowing for precise mass measurement and structural confirmation. nih.gov

Recent research also focuses on optimizing the derivatization and extraction conditions to improve recovery and ensure the method is robust and reproducible for complex matrices. rsc.orgx-mol.net These advancements are critical not only for qualitative identification but also for accurate quantification, which is essential for understanding the composition of natural resins like dammar. core.ac.ukresearchgate.net

The table below outlines key research findings in the advanced detection of triterpenoids applicable to this compound.

Research FocusAnalytical TechniqueKey FindingSignificance for this compoundReference
Fluorescing Derivatization of TriterpenoidsHPLC-FLDDansyl chloride derivatization allows for detection of alcohol-containing triterpenoids at ng/mL levels.Provides a highly sensitive and validated method for quantifying this compound in resin samples. researchgate.net
Identification in Dammar ResinHPLC-FLD after DansylationConfirmed the presence of this compound in dammar resin through fluorescent detection after derivatization.Validates the applicability of the dansylation method specifically for this compound detection in its natural matrix. researchgate.net
General Derivatization StrategiesReview of HPLC MethodsChemical derivatization is indispensable for enhancing HPLC performance for triterpenoids due to their poor UV absorption and low ionization efficiency.Underpins the scientific rationale for using derivatization as the primary advancement in this compound analysis. xjtu.edu.cn
Derivatization of AlcoholsHPLC-UV/FLDIsocyanates serve as effective reagents for adding chromophores or fluorophores to aliphatic alcohols.Offers an alternative, established derivatization pathway for the analysis of this compound. researchgate.netmolnar-institute.com

Future Perspectives and Emerging Research Areas for Dammaradienol

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Dammaradienol Research

The application of "omics" technologies, which allow for the large-scale analysis of biological molecules, is set to revolutionize this compound research. humanspecificresearch.orguninet.edu These high-throughput methods provide a holistic view of the biological systems involved in this compound production and its physiological effects. humanspecificresearch.org

Metabolomics , the comprehensive analysis of metabolites in a biological sample, is a powerful tool for discovering novel triterpenoids and understanding their biosynthetic pathways. uninet.edursc.org Targeted metabolomic approaches have already proven successful in identifying new natural products. rsc.org In the context of this compound, metabolomics can be employed to analyze extracts from various plant sources, such as Cannabis sativa and Centella asiatica, to identify not only this compound but also its precursors and derivatives. frontiersin.orgresearchgate.net This approach can help elucidate the complex metabolic networks within these organisms and pinpoint key enzymatic steps. Furthermore, untargeted metabolomics of agro-industrial by-products, like grape seed oil, has revealed the presence of this compound among other bioactive compounds, suggesting new, sustainable sources for this triterpenoid (B12794562). mdpi.com

Proteomics , the large-scale study of proteins, complements metabolomics by identifying and quantifying the enzymes and other proteins involved in this compound biosynthesis and its subsequent biological activities. humanspecificresearch.orgcore.ac.uk For instance, proteomic analysis can be used to identify oxidosqualene cyclases (OSCs), the key enzymes responsible for cyclizing 2,3-oxidosqualene (B107256) into this compound and other triterpene scaffolds. rsc.orgresearchgate.net By comparing the proteomes of high- and low-producing strains or tissues, researchers can identify novel enzymes or regulatory proteins that could be targets for metabolic engineering. The integration of proteomics with transcriptomics and genomics provides a multi-layered understanding of the molecular machinery governing this compound production. mdpi.com

The integration of these omics technologies will not only accelerate the discovery of new this compound-related compounds but also provide a deeper understanding of their regulation and function within living organisms, paving the way for enhanced production and novel applications. frontiersin.orgnih.gov

Advanced Metabolic and Protein Engineering for Sustainable this compound Production

The production of this compound through traditional methods, such as extraction from plant sources, can be inefficient and costly. researchcommons.org Advanced metabolic and protein engineering techniques offer a promising alternative for the sustainable and high-yield production of this valuable compound in microbial cell factories. ebsco.comfrontiersin.orgnih.gov

Metabolic engineering focuses on optimizing the metabolic pathways of microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli to enhance the production of target compounds. ebsco.commdpi.com For this compound, this involves engineering the host organism to efficiently convert simple carbon sources into the precursor 2,3-oxidosqualene and then into this compound itself. x-mol.netacs.org Recent studies have demonstrated the successful de novo biosynthesis of this compound in engineered S. cerevisiae. researchcommons.orgacs.org These strategies include:

Optimizing the terpene supply: Enhancing the production of upstream precursors like farnesyl pyrophosphate (FPP) and squalene (B77637). acs.org

Heterologous expression of key enzymes: Introducing and overexpressing genes encoding for this compound synthases, such as AarOSC20433 from Artemisia argyi. acs.orgacs.org

Pathway optimization: Identifying and eliminating bottlenecks in the biosynthetic pathway to improve the final titer and yield of this compound. mdpi.com

Through these approaches, researchers have achieved this compound titers of up to 1.037 g/L in fed-batch fermentation, laying a solid foundation for industrial-scale production. acs.orgacs.org

Protein engineering aims to improve the function of key enzymes in the biosynthetic pathway. nih.gov This can involve redesigning enzymes to have increased catalytic efficiency, altered substrate specificity, or improved stability. nycu.edu.tw For example, protein engineering of oxidosqualene-lanosterol cyclase in S. cerevisiae has been used to create mutants that produce alternative triterpenes. nycu.edu.tw Similar techniques can be applied to this compound synthase to enhance its activity and specificity, further boosting production. Data-focused mining and directed evolution are powerful tools to generate biocatalysts with improved properties for industrial applications. rsc.org The rational design of enzymes, guided by computational modeling, can also lead to more efficient biocatalysts for this compound synthesis. acs.orgacs.org

The combination of advanced metabolic and protein engineering strategies holds the key to developing economically viable and sustainable processes for the production of this compound and its derivatives, meeting the growing demand for these compounds in various industries. researchcommons.org

Exploration of Novel Biological Functions and Molecular Mechanisms

While this compound has been reported to possess several biological activities, including anti-inflammatory and antiviral properties, there is still much to learn about its full therapeutic potential and the underlying molecular mechanisms. creative-diagnostics.comnih.govontosight.ai Future research will focus on exploring novel biological functions and elucidating how this compound interacts with cellular targets.

The diverse structures of triterpenoids, including this compound, suggest a wide range of pharmacological properties. nih.gov For example, dammarane-type triterpenoids, the class to which this compound belongs, are known for their significant pharmacological effects, including antitumor and neuroprotective activities. acs.orgresearchgate.net The exploration of polyene-type ginsenosides (B1230088), which are structurally related to this compound, has revealed even stronger biological activities than common ginsenosides. acs.org This suggests that this compound and its derivatives could be valuable lead compounds for the development of new drugs.

Future studies will likely involve:

High-throughput screening: Testing this compound and its derivatives against a wide range of biological targets to identify new therapeutic applications.

Mechanism of action studies: Investigating how this compound exerts its known effects at the molecular level. For instance, studies on the unsaponifiable fractions of grape seed oil, which contain this compound, have shown that they can downregulate the expression of inflammatory cytokines like IL-1β, TNF-α, and IL-6. mdpi.com

Structure-activity relationship (SAR) studies: Synthesizing and testing a variety of this compound derivatives to understand how modifications to its chemical structure affect its biological activity. This can lead to the design of more potent and selective therapeutic agents. scripps.edu

By uncovering novel biological functions and understanding their molecular basis, researchers can unlock the full therapeutic potential of this compound.

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational chemistry and molecular modeling are becoming indispensable tools in natural product research, providing insights into the structure, properties, and interactions of complex molecules like this compound at an atomic level. wiley-vch.deantibody.comnih.gov These in silico approaches can significantly accelerate the research and development process by predicting molecular behavior and guiding experimental work. antibody.com

Molecular modeling can be used to:

Predict the three-dimensional structure of this compound and its derivatives. antibody.com

Simulate the interaction of this compound with biological targets, such as enzymes and receptors. nih.gov This can help to identify the binding site and key interactions that are responsible for its biological activity.

Elucidate reaction mechanisms , such as the cyclization of 2,3-oxidosqualene by this compound synthase. nycu.edu.tw Density functional theory (DFT) calculations have been used to study similar triterpene synthase mechanisms. rsc.org

Guide protein engineering efforts by predicting how mutations in an enzyme's active site will affect its interaction with this compound or its precursors. nycu.edu.tw

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This can be used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. In the context of this compound, docking studies can help to identify the molecular targets responsible for its observed biological activities.

By combining computational approaches with experimental data, researchers can gain a much deeper understanding of this compound's chemical and biological properties, leading to the rational design of new derivatives with enhanced therapeutic or industrial applications. uni-paderborn.de

Potential for this compound and Derivatives in Non-Pharmacological Applications (e.g., Material Science, Biocatalysis, Industrial Applications)

Beyond its pharmacological potential, this compound and its derivatives have promising applications in various non-pharmacological fields. Its unique chemical structure and properties make it a candidate for use in material science, biocatalysis, and other industrial processes.

In material science , natural resins containing triterpenoids like this compound have been used for centuries as varnishes for paintings. ethz.chamolf.nl Understanding the molecular aging processes of these resins is crucial for their preservation. amolf.nl The properties of triterpenoids could also be harnessed for the development of new bio-based materials. tek.comsdsmt.edu For example, their structural complexity could be utilized to create novel polymers or coatings with specific functionalities. The inclusion of compounds like this compound in composite materials could also be explored for applications in various industries. researchgate.net

In the field of biocatalysis , enzymes involved in the biosynthesis of this compound, such as this compound synthase, can be utilized as biocatalysts for the production of other valuable triterpenoids. rsc.org By engineering these enzymes, it may be possible to create novel biocatalytic processes for the synthesis of a wide range of complex molecules. nycu.edu.twacs.org

In terms of industrial applications , this compound has been identified as a potential surfactant and emulsifier. foodb.cahmdb.ca This suggests its utility in the food, cosmetic, and other industries where these properties are required. Furthermore, as a component of various plant extracts and agro-industrial by-products, there is potential for its use as a functional ingredient in various consumer products. mdpi.com

The exploration of these non-pharmacological applications is still in its early stages, but the unique properties of this compound suggest that it could become a valuable building block for a variety of sustainable and innovative technologies.

Q & A

Q. How can interdisciplinary approaches enhance this compound’s research scope?

  • Methodological Answer : Integrate computational chemistry (MD simulations for conformational analysis) with ethnopharmacological data to prioritize bioactivity targets. Collaborate with material scientists to develop nanoformulations for bioavailability improvement. Use FAIR data principles to share datasets across disciplines .

Tables: Key Parameters in this compound Research

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC-UV/ELSD≥ 95% (area normalization)
Structural Confirmation¹³C NMRδ values ± 0.1 ppm vs. literature
Bioactivity (IC₅₀)Dose-response curve (4PL)R² ≥ 0.95, CV < 15%
Toxicity (LD₅₀)Probit analysis95% CI reported

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.